molecular formula C16H12BrNO3S B4611519 3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4611519
M. Wt: 378.2 g/mol
InChI Key: IPEXQNDJQNOGCX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H12BrNO3S and its molecular weight is 378.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.97213 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

A study has synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The presence of a nitro group on the thiazolidinone moiety and the position of the substituted aryl ring were crucial for antiproliferative activity, with compounds showing potent effects on all tested carcinoma cell lines (Chandrappa et al., 2008).

Antimicrobial and Antiproliferative Agents

Another study designed a library of thiazolidin-2,4-dione molecules for screening as antimicrobial and anticancer agents. Molecular docking studies identified specific analogues with significant docking scores against S. aureus GyrB ATPase and CDK-8 proteins, indicating potential as lead structures for new antimicrobial and anticancer agents (Kumar et al., 2022).

Selective Cytotoxic and Genotoxic Activities

Research on benzylidene-2,4-thiazolidinedione derivatives revealed that one compound exhibited potent cytotoxicity, especially against NCI-H292 lung cancer cell lines, without being cytotoxic to PBMCs. This compound induced apoptosis in cancer cells and demonstrated selective cytotoxic and genotoxic activity (Rodrigues et al., 2018).

Synthesis and Anti-inflammatory Activity

A study synthesized new arylidene-thiazolidine-2,4-diones as PPARgamma ligands and evaluated their anti-inflammatory activities. These compounds exhibited significant biological efficacy, suggesting their roles as potential ligands for PPARgamma (Barros et al., 2010).

Antidiabetic Agents

Further investigation into the synthesis of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds showed promising hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, suggesting potential as antidiabetic agents (Sohda et al., 1982).

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S/c1-3-7-18-15(19)14(22-16(18)20)10-11-9-12(17)5-6-13(11)21-8-4-2/h2-3,5-6,9-10H,1,7-8H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEXQNDJQNOGCX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC#C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC#C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.